Potassium 4-nitrobenzoate

Vue d'ensemble

Description

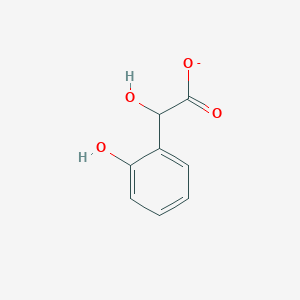

Potassium 4-nitrobenzoate is a chemical compound that is not directly studied in the provided papers. However, related compounds and their interactions with potassium have been explored. For instance, the structures of potassium salts of 4-nitrobenzoic acid have been determined, revealing complex coordination behaviors and polymeric structures . These studies provide insights into the potential characteristics of potassium 4-nitrobenzoate, given the similarities in the functional groups and the involvement of potassium ions.

Synthesis Analysis

The synthesis of related compounds involves the reaction of potassium carbonate with nitro-substituted benzoic acids. For example, the synthesis of potassium 3-nitrohydrogenphthalate coordination polymers was achieved by reacting potassium carbonate with 3-nitrophthalic acid . This suggests that a similar synthetic route could be employed for potassium 4-nitrobenzoate, involving the reaction of potassium carbonate with 4-nitrobenzoic acid.

Molecular Structure Analysis

The molecular structure of potassium 4-nitrobenzoate can be inferred from related compounds. The potassium ion typically exhibits a coordination sphere that includes oxygen atoms from water molecules and the nitro and carboxylate groups of the ligand . The coordination geometry can be quite distorted, and the potassium ion can be involved in various bridging interactions, leading to the formation of polymeric structures.

Chemical Reactions Analysis

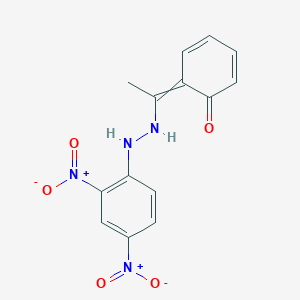

Chemical reactions involving nitrobenzoate compounds can include proton transfer, as seen in the case of creatininium 4-nitrobenzoate . Additionally, the conversion of nitrobenzene compounds in the presence of potassium hydroxide can lead to the formation of nitroso derivatives, indicating that potassium 4-nitrobenzoate might undergo similar transformations under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 4-nitrobenzoate can be extrapolated from related compounds. For instance, the crystal structure of creatininium 4-nitrobenzoate exhibits noncentrosymmetric space groups, which is a property that could be shared by potassium 4-nitrobenzoate . The presence of nitro groups in the compound can also contribute to its reactivity and interactions with other chemical species. The second harmonic generation (SHG) efficiency of creatininium 4-nitrobenzoate was found to be significantly higher than that of standard potassium dihydrogen phosphate, suggesting that potassium 4-nitrobenzoate may also exhibit notable nonlinear optical properties .

Applications De Recherche Scientifique

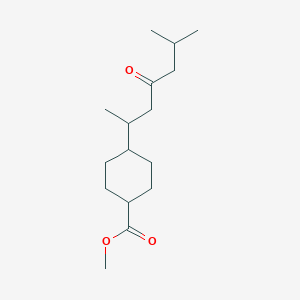

- Summary of the Application : Potassium 4-nitrobenzoate is used in the synthesis of benzocaine, a local anesthetic . Benzocaine (ethyl p-aminobenzoate), the ethyl ester of p-aminobenzoic acid, acts as a nerve impulse blocker and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry for applications such as an anesthetic prior to exams like endoscopy or as a “retarding” agent when inserted in a condom .

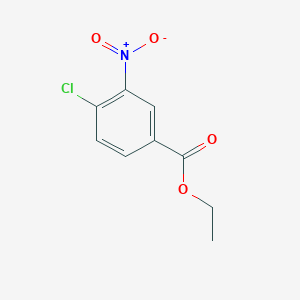

- Methods of Application or Experimental Procedures : The synthesis of benzocaine can be accomplished by two different approaches. One starts from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction. The other starts with nitro reduction leading to p-aminobenzoic acid, followed by the formation of the related ethyl ester product . In a specific experiment, Ethyl-4-nitrobenzoate (3 g, 0.015 mol) was used in ethanol (100 mL) using a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C .

- Results or Outcomes : The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .

Safety And Hazards

When handling Potassium 4-nitrobenzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

potassium;4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBKSBKMELRIKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

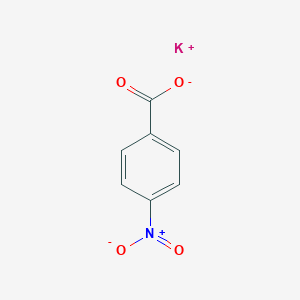

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435871 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-nitrobenzoate | |

CAS RN |

15922-01-7 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)